Cas no 5561-92-2 (1-(2-methoxyphenyl)propan-1-one)
5561-92-2 structure
Product Name:1-(2-methoxyphenyl)propan-1-one
CAS-nummer:5561-92-2
MF:C10H12O2
MW:164.201083183289
CID:385683
PubChem ID:347969
Update Time:2024-10-28
1-(2-methoxyphenyl)propan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Propanone,1-(2-methoxyphenyl)-
- 1-(2-Methoxyphenyl)propan-1-one
- 2’-METHOXYPROPIOPHENONE
- 2-methoxypropiophenone
- 1-(2-methoxyphenyl)-1-propanone
- 2'-methoxypropiophenone
- o-methoxypropiophenone
- 1-(2-methoxy-phenyl)-propan-1-one
- Propionylanisol
- 5561-92-2
- N12422
- MFCD00048613
- starbld0007543
- F9994-5255
- NSC406919
- LEAJWPFHMHVEKV-UHFFFAOYSA-N
- DTXSID70970948
- AS-6398
- SCHEMBL878658
- AKOS000187009
- EN300-36703
- NSC-406919
- Z54462534
- STK727354
- DTXCID801398470
- 1-Propanone, 1-(2-methoxyphenyl)-
- ALBB-019343
- 1-(2-methoxyphenyl)propan-1-one
-
- MDL: MFCD00048613
- Inchi: 1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3
- InChI-sleutel: LEAJWPFHMHVEKV-UHFFFAOYSA-N
- LACHT: O(C)C1C=CC=CC=1C(CC)=O
Berekende eigenschappen
- Exacte massa: 164.08400
- Monoisotopische massa: 164.084
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 154
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.016
- Kookpunt: 247°Cat760mmHg
- Vlampunt: 100.3°C
- PSA: 26.30000
- LogboekP: 2.28790
1-(2-methoxyphenyl)propan-1-one Douanegegevens
- HS-CODE:2914509090
- Douanegegevens:
中国海关编码:
2914509090概述:
2914509090 含其他含氧基的酮. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(2-methoxyphenyl)propan-1-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031195-250mg |
2'-Methoxypropiophenone |
5561-92-2 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A015031195-500mg |
2'-Methoxypropiophenone |
5561-92-2 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A015031195-1g |
2'-Methoxypropiophenone |
5561-92-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| TRC | M228128-50mg |
1-(2-methoxyphenyl)propan-1-one |
5561-92-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228128-100mg |
1-(2-methoxyphenyl)propan-1-one |
5561-92-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M228128-500mg |
1-(2-methoxyphenyl)propan-1-one |
5561-92-2 | 500mg |
$ 230.00 | 2022-06-04 | ||
| Apollo Scientific | OR346562-1g |
1-(2-Methoxyphenyl)propan-1-one |
5561-92-2 | 95+% | 1g |
£202.00 | 2025-02-19 | |
| Enamine | EN300-36703-0.05g |
1-(2-methoxyphenyl)propan-1-one |
5561-92-2 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-36703-0.1g |
1-(2-methoxyphenyl)propan-1-one |
5561-92-2 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-36703-0.25g |
1-(2-methoxyphenyl)propan-1-one |
5561-92-2 | 95.0% | 0.25g |
$19.0 | 2025-03-18 |
1-(2-methoxyphenyl)propan-1-one Gerelateerde literatuur
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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